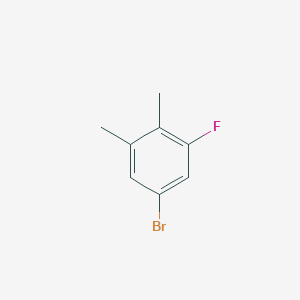

4-Bromo-2-(trifluoromethoxy)thioanisole

Overview

Description

4-Bromo-2-(trifluoromethoxy)thioanisole is a chemical compound used in biological evaluations of some analogs of antitumor agents . It is insoluble in water .

Physical And Chemical Properties Analysis

4-Bromo-2-(trifluoromethoxy)thioanisole is a clear colorless liquid . It has a refractive index of 1.4800-1.4840 at 20°C . It is insoluble in water .Scientific Research Applications

Antitumor Agent Synthesis

4-Bromo-2-(trifluoromethoxy)thioanisole: is utilized in the synthesis of analogs for antitumor agents . Its unique structure allows for the creation of compounds that can be tested for their efficacy in inhibiting the growth of cancer cells.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bromine atom is a good leaving group, which makes it a valuable component in nucleophilic substitution reactions.

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-(trifluoromethoxy)thioanisole is employed to develop new drugs. Its molecular framework is beneficial for creating pharmacophores that interact with biological targets.

Material Science

Fluorination Studies

Due to its trifluoromethoxy group, this chemical is used in fluorination studies to understand the effects of fluorine atoms on the biological activity of molecules .

Biochemical Research

Researchers use 4-Bromo-2-(trifluoromethoxy)thioanisole to study biochemical pathways and processes. Its ability to be incorporated into various biochemical compounds makes it a versatile tool for probing biological systems .

Environmental Chemistry

This compound can be used in environmental chemistry to study the degradation of similar organobromides and their impact on the environment .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2-(trifluoromethoxy)thioanisole can be used as a standard or reagent in the development of analytical methods for detecting similar compounds in various matrices .

properties

IUPAC Name |

4-bromo-1-methylsulfanyl-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(9)4-6(7)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPJPCAGWVXHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595772 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

647856-10-8 | |

| Record name | 4-Bromo-1-(methylsulfanyl)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)